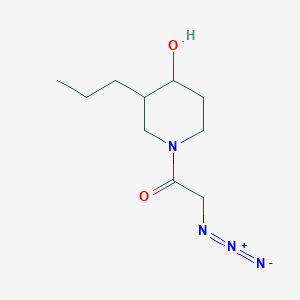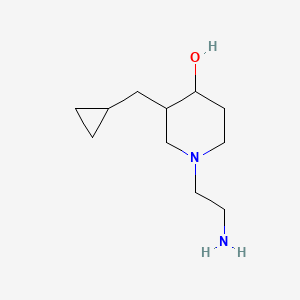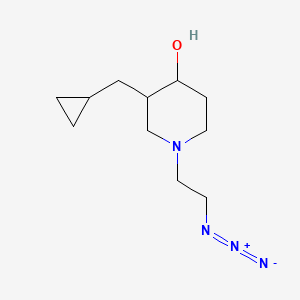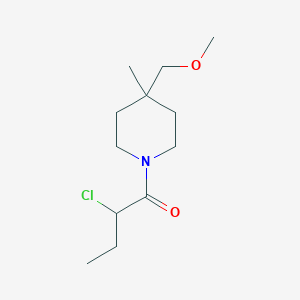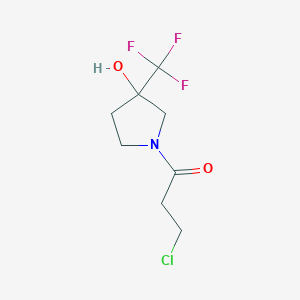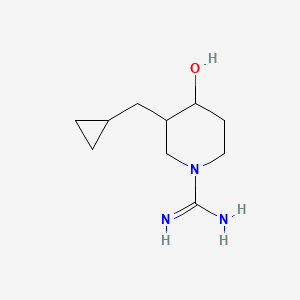
Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate
Overview
Description
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Scientific Research Applications
Synthesis of Novel Compounds
- A series of novel 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives, including Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate, were synthesized and tested for their antiallergenic activity, showing significant oral activity in rat passive cutaneous anaphylaxis tests (Temple et al., 1979).
Medicinal Chemistry
- In medicinal chemistry, this compound has been used as a starting material or intermediate in the synthesis of a wide range of structures. For instance, it is involved in the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions (Eynde et al., 2001), and the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, highlighting its versatility in producing complex molecular structures (Bakhite et al., 2005).
Pharmacological Research
- The compound and its derivatives have also been used in pharmacological research. For instance, research has been conducted on 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acids, evaluating the antiinflammatory, analgesic, antipyretic, and ulcerogenic activities of these compounds, which are closely related to this compound (Abignente et al., 1984).
Organic Synthesis and Catalysis
- The compound has been utilized in various synthetic routes and catalysis research. For example, it's involved in the phosphine-catalyzed [4 + 2] annulation for the synthesis of highly functionalized tetrahydropyridines, indicating its role in facilitating complex organic reactions and synthesis processes (Zhu et al., 2003).
Nonlinear Optical Properties
- This compound and its derivatives have been explored for their nonlinear optical properties, which are crucial for applications in photonics and optoelectronics. A study discussing the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives provides insights into the potential applications of these compounds in high-tech industries (Hussain et al., 2020).
Mechanism of Action
Target of Action
Pyrimidines are key components of DNA and RNA and play a crucial role in cellular function. They are involved in a variety of biological processes, including cell division, protein synthesis, and energy metabolism .
Mode of Action
Pyrimidines interact with their targets primarily through hydrogen bonding. In the context of DNA and RNA, they pair with specific purines (adenine and guanine) to form the structure of the genetic material .
Biochemical Pathways
Pyrimidines are involved in several biochemical pathways. They are synthesized in the body through a multi-step process that involves various enzymes. Once synthesized, they can be incorporated into DNA and RNA or used in the synthesis of other important biomolecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrimidines can vary depending on their specific structure and the presence of any functional groups. Generally, they are well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The result of pyrimidines’ action is the proper functioning of cellular processes. They are essential for the synthesis of genetic material, protein synthesis, and energy metabolism .
Action Environment
The action of pyrimidines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, changes in pH can affect the hydrogen bonding between pyrimidines and purines, potentially affecting the structure and function of DNA and RNA .
properties
IUPAC Name |
ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-5-16-12(15)11-7-10(6-8(2)3)13-9(4)14-11/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAVQMFMVWYFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



